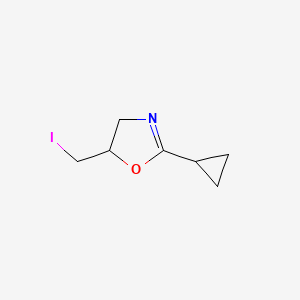![molecular formula C21H20N4O2S B2712764 N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide CAS No. 1171746-61-4](/img/structure/B2712764.png)
N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide” is a complex organic molecule. It is related to a class of compounds known as pyrazolopyridines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of razaxaban, a related compound, involved the modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . The cyclization of the carboxamido linker to a novel bicyclic tetrahydropyrazolopyridinone scaffold retained potent binding activity .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazolopyridine core with various substituents. The structure includes a phenyl group, a methylthio group, and a benzamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to its structure. The compound’s reactivity would be influenced by the various functional groups present in its structure .Aplicaciones Científicas De Investigación
Novel Synthesis Routes and Antiviral Activities
A study described a new route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives, showing significant anti-influenza A virus (subtype H5N1) activities. This research highlights the potential of these compounds in antiviral applications against bird flu influenza (Hebishy et al., 2020) ACS Omega.
Heterocyclic Synthesis and Structural Elucidation
Another study focused on the synthesis of novel heterocyclic compounds incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety, establishing their structures through spectral data and X-ray crystal analysis (Ho & Suen, 2013) Journal of Chemistry.
Antiallergic Agent Development
Research into N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides has led to the identification of compounds with potent antiallergic activity, demonstrating the therapeutic potential of these derivatives in allergy treatment (Honma et al., 1983) Journal of Medicinal Chemistry.
Antibacterial and Antifungal Effects
Several studies have synthesized new compounds with moderate to significant effects against bacterial and fungal species, indicating the broad-spectrum antimicrobial potential of these heterocyclic compounds (Abdel‐Aziz et al., 2008; Gouda et al., 2010) Journal of Heterocyclic Chemistry; European Journal of Medicinal Chemistry.
Catalyst-Free Synthesis
An innovative catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives by 1,3-dipolar cycloaddition and rearrangement was demonstrated, providing a rapid and efficient method for producing novel compounds under mild conditions (Liu et al., 2014) Synlett.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-25-20-18(15(12-17(26)22-20)13-8-4-3-5-9-13)19(24-25)23-21(27)14-10-6-7-11-16(14)28-2/h3-11,15H,12H2,1-2H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAENUUFTVYPQSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC=CC=C4SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2712682.png)
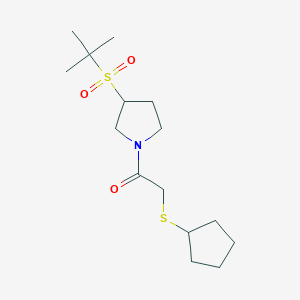


![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-5-pyrimidinyl}-1-ethanone](/img/structure/B2712689.png)
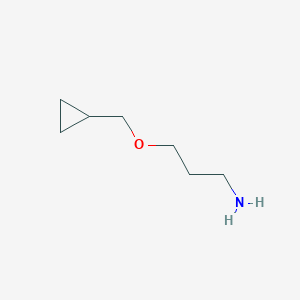
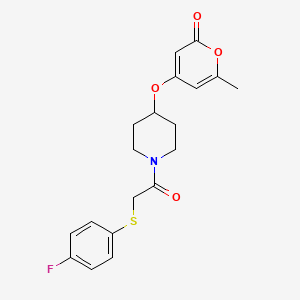


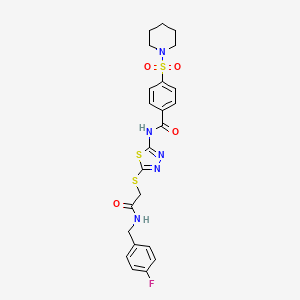
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide](/img/structure/B2712699.png)
![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2712702.png)
